![molecular formula C15H15N3O3 B246399 N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide, also known as FFA-1 agonist, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to activate the free fatty acid receptor 1 (FFA-1), which plays a crucial role in regulating glucose and lipid metabolism.
作用機序
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist works by binding to and activating the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor, which is primarily expressed in pancreatic beta cells and adipose tissue. Activation of the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor leads to the release of insulin and the inhibition of lipolysis, which results in improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in lab experiments is its specificity for the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor. This allows researchers to study the effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide activation without the confounding effects of activating other receptors. However, one limitation of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist is its limited availability, which may make it difficult for researchers to obtain sufficient quantities for their experiments.
将来の方向性
There are several future directions for the study of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist. One area of research is the development of more potent and selective N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonists. Another area of research is the investigation of the long-term effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist on glucose and lipid metabolism. Additionally, the potential therapeutic applications of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in the treatment of inflammatory diseases and other metabolic disorders warrant further investigation.
合成法
The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist involves several steps, including the reaction of 2-furylhydrazine with 2-methyl-2-oxo-1,3-dioxolane-4-carboxylic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorobenzoyl chloride to yield the final product, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist.
科学的研究の応用
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been extensively studied for its potential therapeutic applications. Several studies have shown that N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist can improve glucose and lipid metabolism in animal models of diabetes and obesity. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
特性
分子式 |
C15H15N3O3 |
---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11(17-15(20)12-6-3-2-4-7-12)14(19)18-16-10-13-8-5-9-21-13/h2-11H,1H3,(H,17,20)(H,18,19)/b16-10+ |
InChIキー |
ZAGBWNMGCNYTIF-MHWRWJLKSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
溶解性 |
42.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。